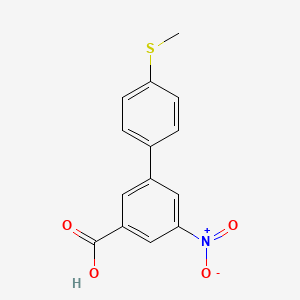

3-(4-Methylthiophenyl)-5-nitrobenzoic acid

Description

Contextualization within Substituted Benzoic Acids and Aryl Thioether Chemistry

Substituted benzoic acids are a cornerstone of organic chemistry, with their derivatives finding applications in pharmaceuticals, agrochemicals, and materials science. The acidity and reactivity of the benzoic acid core are significantly influenced by the nature and position of its substituents. googleapis.com For instance, electron-withdrawing groups like the nitro group (-NO₂) tend to increase the acidity of the carboxylic acid. researchgate.net

Aryl thioethers, characterized by a sulfur atom linking two aryl groups or an aryl and an alkyl group, are prevalent motifs in numerous biologically active compounds and functional materials. nih.gov The methylthio group (-SCH₃) in 3-(4-Methylthiophenyl)-5-nitrobenzoic acid not only influences the electronic properties of the molecule but also offers a handle for further chemical modifications. google.com The synthesis of aryl thioethers has seen significant advancements, with methods ranging from traditional metal-catalyzed cross-coupling reactions to more recent photochemical and thiol-free approaches. nih.govrsc.org

Historical Development of Synthetic Precursors and Analogues

A key precursor for this synthesis is 3-bromo-5-nitrobenzoic acid . The synthesis of this compound can be achieved through the nitration of 3-bromobenzoic acid. nih.govrsc.org Another potential starting material is toluene, which can be converted to 3-bromo-5-nitrobenzoic acid through a multi-step sequence involving nitration, bromination, and oxidation of the methyl group. mdpi.com

The other crucial component, 4-(methylthio)phenylboronic acid , is also accessible through established methods, often involving the reaction of a corresponding Grignard reagent with a borate (B1201080) ester. The development of stable boronic acid surrogates, such as those derived from diethanolamine, has further streamlined their use in coupling reactions. nih.gov

Analogues of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, particularly those containing the biphenyl (B1667301) scaffold, have been extensively studied. These structures are integral to the development of various therapeutic agents, including kinase inhibitors. mdpi.comnih.gov

Rationale for Dedicated Academic Investigation of its Chemical Behavior and Transformations

The academic interest in 3-(4-Methylthiophenyl)-5-nitrobenzoic acid stems from its identity as a trifunctional building block, offering multiple avenues for chemical diversification. The three key functional groups—the carboxylic acid, the nitro group, and the methylthio group—each possess distinct and well-documented reactivities, allowing for selective transformations.

The Carboxylic Acid Group: This group can be readily converted into a variety of other functionalities, such as esters, amides, and acid chlorides, providing a gateway to a vast array of derivatives.

The Nitro Group: The nitro group is a strong electron-withdrawing group that can be reduced to an amino group (-NH₂). nih.gov This transformation is particularly significant as it dramatically alters the electronic properties of the aromatic ring and introduces a nucleophilic center, paving the way for the synthesis of compounds like 3-(4-Methylthiophenyl)-5-aminobenzoic acid . This amino derivative can then serve as a precursor for the construction of various heterocyclic systems.

The Methylthio Group: The sulfur atom in the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, which can further modify the molecule's properties and reactivity. google.com Additionally, the methylthio group can, under certain conditions, be replaced by other functional groups through nickel-induced Grignard reactions. mdpi.com

The combination of these reactive sites in a single molecule allows for the systematic and controlled synthesis of a library of complex derivatives, which is a key strategy in drug discovery and materials science.

Overview of Current Research Trajectories and Gaps

Current research involving scaffolds similar to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is largely focused on the synthesis of novel compounds with potential biological activity. The biphenyl moiety is a well-recognized "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. rsc.org Research on substituted biphenyls continues to be a fertile ground for the discovery of new therapeutic agents, particularly in the area of kinase inhibitors for cancer therapy. nih.gov

A significant gap in the current literature is the lack of dedicated studies on 3-(4-Methylthiophenyl)-5-nitrobenzoic acid itself. While its synthesis can be inferred and its reactivity predicted based on the chemistry of its constituent functional groups, there is a dearth of published research detailing its specific properties, biological evaluation, or application as an intermediate in the synthesis of a specific target molecule. Its appearance in chemical supplier catalogs suggests its availability for research purposes, but its specific applications remain largely undocumented in peer-reviewed academic journals. Future research could focus on the systematic exploration of its chemical space, the synthesis of its derivatives, and the evaluation of their biological activities, potentially uncovering new lead compounds for drug discovery or novel building blocks for materials science.

Chemical Compound Information

| Compound Name |

| 3-(4-Methylthiophenyl)-5-nitrobenzoic acid |

| 3-bromo-5-nitrobenzoic acid |

| 4-(methylthio)phenylboronic acid |

| 3-bromobenzoic acid |

| Toluene |

| Diethanolamine |

| 3-(4-Methylthiophenyl)-5-aminobenzoic acid |

Properties of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid

| Property | Value |

| Chemical Formula | C₁₄H₁₁NO₄S |

| Molecular Weight | 289.31 g/mol |

| CAS Number | 1261966-64-6 |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in organic solvents |

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylsulfanylphenyl)-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4S/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZCWYKIVZZCALR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the effective preparation of its constituent precursors. This involves the synthesis of a benzoic acid core bearing a nitro group and a separate methylthiophenyl building block, each requiring specific functionalization strategies.

Synthesis of Nitro-Substituted Benzoic Acid Core Analogues

The nitro-substituted benzoic acid core, specifically 3-bromo-5-nitrobenzoic acid, serves as a crucial precursor. The introduction of a nitro group onto the benzoic acid ring is a key functionalization step. This is typically achieved through electrophilic aromatic substitution, a fundamental reaction in organic chemistry. libretexts.org The nitration of benzoic acid itself, however, can lead to a mixture of isomers. A more controlled approach often involves the nitration of a precursor that directs the incoming nitro group to the desired meta position relative to the carboxyl group, followed by further modifications.

For instance, the synthesis of 3-nitrobenzoic acid can be achieved by the nitration of methyl benzoate, followed by saponification of the ester. orgsyn.org This method is often preferred over the direct nitration of benzoic acid because it can offer higher yields of the meta-isomer and simplify the purification process. orgsyn.org The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution but also facilitates certain nucleophilic aromatic substitution reactions, which can be a useful handle for further functionalization. nih.gov

| Precursor | Synthetic Method | Key Reagents | Reference |

| 3-Nitrobenzoic acid | Nitration of methyl benzoate followed by hydrolysis | Nitric acid, Sulfuric acid, Methyl benzoate, Sodium hydroxide | orgsyn.org |

| 3-Bromo-5-nitrobenzoic acid | Bromination of a nitrobenzoic acid derivative | Bromine, Lewis acid catalyst | Not explicitly found |

| Other nitro-substituted benzoic acids | Oxidation of corresponding benzyl ketones or acetophenones | Cerium(IV) ammonium nitrate, Acetic acid | researchgate.net |

| Nitration of substituted toluenes followed by oxidation | Nitric acid, Acetic acid, Acetic anhydride (B1165640), Potassium permanganate | researchgate.net |

Preparation of Methylthiophenyl Building Blocks

The other essential precursor is a methylthiophenyl-containing molecule suitable for cross-coupling reactions. A common and effective building block for this purpose is 4-(methylthio)phenylboronic acid. The synthesis of such organoboron compounds is a well-established field, with various methods available for their preparation.

One common route involves the reaction of a Grignard reagent, formed from 4-bromothioanisole, with a trialkyl borate (B1201080) followed by hydrolysis. Alternatively, palladium-catalyzed borylation of an aryl halide or triflate with a diboron ester is a powerful and widely used method. acs.org These boronic acids are generally stable, crystalline solids that are compatible with a wide range of functional groups, making them ideal partners in cross-coupling reactions. tcichemicals.com

Carbon-Carbon Bond Formation for Biphenyl (B1667301) Scaffolding

The central step in the synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is the formation of the carbon-carbon bond that links the two aromatic rings, creating the biphenyl scaffold. Palladium-catalyzed cross-coupling reactions are the state-of-the-art methods for this transformation, offering high efficiency and functional group tolerance. nobelprize.org

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Suzuki-Miyaura coupling involving aryl halides/pseudohalides and boronic acids/esters)

The Suzuki-Miyaura coupling is arguably the most widely used method for the construction of biaryl systems. nih.govnih.gov A plausible and efficient route to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid involves the Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzoic acid with 4-(methylthio)phenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., 3-bromo-5-nitrobenzoic acid) to form a Pd(II) intermediate.

Transmetalation: The organoboron compound (e.g., 4-(methylthio)phenylboronic acid) transfers its organic group to the palladium center, a process facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biphenyl product, regenerating the active Pd(0) catalyst.

The choice of ligand for the palladium catalyst is crucial for the success of the reaction. Phosphine ligands, such as XPhos, are often employed to enhance the catalytic activity, particularly for challenging substrates. wikipedia.org

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Reference |

| 3-Bromo-5-nitrobenzoic acid (or its ester) | 4-(Methylthio)phenylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄ or generated in situ from a Pd(II) precursor and a ligand) | Inorganic base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) | Toluene/Dioxane, Water | organic-synthesis.com |

| Aryl Halide | Arylboronic Acid | PdCl₂(dppf) | 2 M Na₂CO₃ | Toluene/Dioxane | organic-synthesis.com |

| Aryl Halide | Arylboronic Acid | Pd₂(dba)₃, PHOS ligand | CsF | THF | organic-synthesis.com |

Classical Arylation Methods for Diaryls

While palladium-catalyzed reactions are dominant, classical arylation methods for the synthesis of diaryls also exist, although they are often less efficient and require harsher conditions. These methods include the Ullmann reaction, which typically involves the copper-mediated coupling of two aryl halides, and the Gomberg-Bachmann-Hey reaction, which proceeds via a diazonium salt. tcichemicals.comrsc.org However, these methods often suffer from low yields and a lack of regioselectivity, making them less suitable for the synthesis of complex molecules like 3-(4-Methylthiophenyl)-5-nitrobenzoic acid. tcichemicals.com More modern variations of copper-catalyzed cross-coupling reactions have been developed that offer milder conditions. rsc.orgmdpi.com

Introduction of the Methylthio Group

The methylthio (-SCH₃) group can be introduced at various stages of the synthesis. It can be present in one of the starting materials, as in the case of using 4-(methylthio)phenylboronic acid. Alternatively, it can be introduced onto a pre-formed biphenyl scaffold.

One method for introducing a methylthio group involves the reaction of a diazonium salt with a methyl mercaptide. Another approach is the nickel-catalyzed reaction of a Grignard reagent with an aryl methylthio ether, which can be used to replace a methylthio group with another aryl group. acs.org The displacement of a methylthio group with glutathione has also been studied, indicating the reactivity of this functional group. nih.gov However, for the synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, incorporating the methylthio group into one of the coupling partners prior to the key carbon-carbon bond formation is generally the more convergent and efficient strategy.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Activated Aryl Halides with Thiolates

Nucleophilic aromatic substitution (SNAr) is a key method for forming aryl thioethers. researchgate.net The reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, such as a thiolate anion. For the reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. acsgcipr.org In the context of synthesizing the target molecule or its precursors, a nitro group serves as an excellent activating group.

The mechanism proceeds through a two-step addition-elimination process. The nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acsgcipr.org In the second step, the leaving group is eliminated, restoring the aromaticity of the ring.

Commonly used substrates are aryl fluorides and chlorides, though bromides and other leaving groups are also employed. acsgcipr.org The reaction is typically performed in the presence of a base (e.g., K₂CO₃, Cs₂CO₃) to deprotonate the thiol, generating the more nucleophilic thiolate. acsgcipr.orgnih.gov Dipolar aprotic solvents are preferred for this reaction. acsgcipr.org

Table 1: Examples of SNAr Reactions for Aryl Thioether Synthesis

| Aryl Halide | Thiol | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Heteroaryl Halides (Cl, Br) | Various Thiols | K₂CO₃, DMAc, rt-100 °C | Heteroaryl Thioethers | Good | nih.gov |

| Nitroaryl Halides | Various Thiols | Potassium Phosphate | Nonsymmetrical Aryl Thioethers | Good to Excellent | researchgate.net |

| Aryl Fluorides | Thiols or Disulfides | 18-crown-6-ether, 0 to 25 °C | Aryl Thioethers | Successful Conversion | nih.gov |

Direct Thiolation and Subsequent Methylation

Direct C-H thiolation offers an alternative, more atom-economical approach to forming the crucial carbon-sulfur bond, avoiding the need for pre-functionalized aryl halides. Recent advancements have demonstrated that this transformation can be achieved under various conditions, including metal-free, visible-light-induced protocols. For instance, the aerobic, visible-light-induced regioselective thiolation of phenols with thiophenols has been reported. nih.gov While the substrates differ, the principle of direct C-H functionalization is applicable.

Another approach involves the direct arylation of thiols with aryl iodides using a DMF/KOtBu system, which can proceed through either a benzyne or a radical-mediated pathway depending on the presence of additives. researchgate.net Once the aryl thiol is formed (e.g., 3-mercapto-5-nitrobenzoic acid), the synthesis of the target compound requires a subsequent methylation step. This is typically accomplished by treating the thiol or its corresponding thiolate with an electrophilic methylating agent, such as methyl iodide, to yield the final methylthio group.

Table 2: Methodologies for Direct C-S Bond Formation

| Method | Substrates | Key Features | Reference |

|---|---|---|---|

| Aerobic Visible-Light Catalysis | Arenes (Phenols) and Thiophenols | Metal-free, regioselective C-H thiolation | nih.gov |

| Base-Mediated Arylation | Alkyl/Aryl Thiols and Aryl Iodides | Metal and photoredox-free, uses DMF/KOtBu system | researchgate.net |

| Copper-Catalyzed Coupling | Aryl Iodides and Dimethyl Disulfide | Efficient route to aryl methyl sulfides in water | organic-chemistry.org |

Nitration and Carboxylation Protocols for Target Functional Groups

The introduction of the nitro and carboxylic acid functionalities at specific positions on the aromatic rings is critical. This requires a careful selection of starting materials and reaction conditions to control the regioselectivity of the transformations.

Aromatic nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO₂) group onto an aromatic ring. The regiochemical outcome of the reaction is governed by the electronic properties of the substituents already present on the ring.

In a potential synthetic route starting from 3-bromobenzoic acid, the existing substituents dictate the position of the incoming nitro group. askfilo.com The carboxylic acid group is an electron-withdrawing, meta-directing group. The bromine atom, while deactivating the ring towards electrophilic substitution, is an ortho- and para-director. askfilo.com The combined influence of these groups directs the incoming electrophile. In the case of 3-bromobenzoic acid, nitration would be directed by both groups to position 5, leading to 3-bromo-5-nitrobenzoic acid, a key intermediate for the target molecule. Standard nitrating conditions, such as a mixture of concentrated nitric acid and sulfuric acid, are often employed. orgsyn.org

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

|---|---|---|

| -COOH (Carboxylic Acid) | Deactivating | Meta |

| -NO₂ (Nitro) | Deactivating | Meta |

| -Br (Bromo) | Deactivating | Ortho, Para |

| -SR (Thioether) | Activating | Ortho, Para |

The carboxylic acid group can be introduced onto the aromatic ring at various stages of the synthesis. Several modern and classical methods are available for this transformation.

Oxidation of an Alkyl Group: A common and robust method is the oxidation of a methyl or other alkyl group attached to the aromatic ring. For example, 3-bromobenzoic acid can be synthesized by the potassium permanganate oxidation of 3-bromotoluene. chemicalbook.comchemicalbook.com This strategy could be applied to a suitably substituted toluene derivative.

Carboxylation of Aryl Halides: Aryl halides can be directly converted to carboxylic acids using carbon dioxide (CO₂) as a C1 source. This can be achieved using transition metal catalysis, such as nickel-catalyzed systems that operate under atmospheric CO₂ pressure with a reducing agent, or palladium-catalyzed protocols. nih.govorganic-chemistry.orgresearchgate.net

Direct C-H Carboxylation: Emerging techniques allow for the direct carboxylation of C-H bonds in arenes with CO₂, bypassing the need for pre-functionalized halides. nih.gov These methods often employ specialized catalyst systems, such as a computationally designed Pd(II) complex, and can offer high regioselectivity. nih.gov Lewis acid-mediated direct carboxylation of aromatic compounds with CO₂ has also been shown to be effective. acs.org

Table 4: Comparison of Carboxylation Methods

| Method | Starting Material | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Oxidation | Aryl Methyl/Alkyl | KMnO₄, etc. | Robust, well-established | chemicalbook.comchemicalbook.com |

| Ni-Catalyzed Carboxylation | Aryl Halide | Ni catalyst, Reductant, CO₂ | Uses aryl halides, mild conditions | nih.govorganic-chemistry.org |

| Pd-Catalyzed Carboxylation | Aryl Halide | Pd catalyst, CO₂ | Functional group tolerance | researchgate.netnih.gov |

| Direct C-H Carboxylation | Arene | Pd(II) complex or Lewis Acid, CO₂ | High atom economy, avoids halides | nih.govacs.org |

Optimization of Reaction Conditions and Isolation Techniques

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters and the effectiveness of purification methods. The choice of solvent, temperature, catalyst, and base can dramatically influence reaction rates, yields, and the formation of byproducts.

The solvent plays a critical role, particularly in reactions involving charged intermediates or polar transition states, such as the SNAr reaction. For SNAr reactions with thiolates, dipolar aprotic solvents are generally the most effective. acsgcipr.org These solvents possess large dipole moments and are capable of solvating cations effectively while leaving the anionic nucleophile relatively "bare" and highly reactive. This enhances the rate of the nucleophilic attack.

However, many traditional dipolar aprotic solvents like DMF, DMAC, and NMP have been identified as reprotoxic and efforts are being made to find safer alternatives. acsgcipr.org The choice of solvent can therefore be a balance between reactivity, safety, and environmental impact. In some cases, unconventional solvents like water or ethanol (B145695) (with microwave heating) have been successfully employed for nucleophilic substitutions, offering greener alternatives. researchgate.netacsgcipr.org

Table 5: Common Solvents for Nucleophilic Aromatic Substitution

| Solvent | Abbreviation | Type | Key Properties | Reference |

|---|---|---|---|---|

| Dimethylformamide | DMF | Dipolar Aprotic | High boiling point, good solvating power | acsgcipr.org |

| Dimethylacetamide | DMAc | Dipolar Aprotic | Similar to DMF, higher boiling point | acsgcipr.orgnih.gov |

| N-Methyl-2-pyrrolidone | NMP | Dipolar Aprotic | High boiling point, thermally stable | acsgcipr.org |

| Dimethyl sulfoxide (B87167) | DMSO | Dipolar Aprotic | Excellent solvating power for salts | researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

The kinetics of the synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, particularly via Suzuki-Miyaura coupling, are significantly influenced by temperature and pressure.

Temperature: Reaction temperature is a critical parameter that directly affects the rate of reaction. Generally, an increase in temperature leads to a higher reaction rate and increased product conversion researchgate.net. For palladium-catalyzed coupling reactions, temperatures are often elevated to facilitate the key steps of the catalytic cycle, including oxidative addition and reductive elimination acs.orgmdpi.com. However, excessively high temperatures can have detrimental effects. Elevated temperatures (>100-140 °C) can lead to the thermal decomposition of the palladium catalyst, causing it to precipitate as palladium black and lose its catalytic activity, which ultimately reduces the product yield researchgate.net. Therefore, identifying the optimal temperature is crucial for maximizing yield while minimizing reaction time and catalyst degradation.

Interactive Table: Effect of Temperature on Suzuki Coupling Reaction Kinetics

| Temperature (°C) | Reaction Time (hours) | Conversion (%) | Notes |

| 30 | 24 | Low | Reaction proceeds very slowly at or near room temperature researchgate.net. |

| 60 | 10 | Moderate | Increased rate but may still require extended reaction times. |

| 85 | 7-8 | High (70-80%) | Often represents a good balance between reaction rate and catalyst stability researchgate.net. |

| 100 | 2-4 | Very High (>90%) | Significant rate acceleration; risk of catalyst decomposition begins to increase researchgate.net. |

| 130 | <1 | Excellent (>95%) | Optimal for certain robust catalyst systems, but high potential for degradation organic-chemistry.org. |

Pressure: The application of high pressure is a less conventional but powerful tool for influencing organic reaction kinetics. Pressure accelerates reactions that proceed through a transition state that is smaller in volume than the reactants (negative volume of activation) researchgate.net. This is often the case in reactions where bonds are being formed, such as cycloadditions and some cross-coupling steps. High pressure can promote the efficiency of the catalytic cycle and may allow reactions to proceed at lower temperatures. While radical pathways can be suppressed by high pressure, reactions involving the generation of charged species or the cyclization of chains can be substantially accelerated researchgate.net. The application of pressures, even below 10 GPa, can significantly reduce the van der Waals space, influencing the packing of molecules and favoring more compact transition states researchgate.net.

Purification Methodologies for Enhanced Purity

Achieving high purity of the final 3-(4-Methylthiophenyl)-5-nitrobenzoic acid product is essential. This requires specific purification strategies to remove unreacted starting materials, catalyst residues, and reaction byproducts.

pH-Mediated Purification: A highly effective method for purifying carboxylic acids like nitrobenzoic acid derivatives involves exploiting their acidic nature. A common industrial process includes dissolving the crude product in an aqueous basic solution (e.g., sodium hydroxide) to form the water-soluble sodium salt google.com. This process typically adjusts the pH to a range of 8.5-10. Insoluble impurities, such as non-acidic organic compounds and catalyst residues, can then be removed by filtration. The subsequent acidification of the filtrate with a mineral acid (e.g., nitric or hydrochloric acid) to a pH of about 1.8-3.0 causes the purified 3-(4-Methylthiophenyl)-5-nitrobenzoic acid to precipitate out of the solution google.com. The resulting solid can be collected by filtration, washed with water to remove residual salts, and dried. Heating the slurry before cooling and filtration can help dissolve any co-precipitated inorganic salts google.com.

Recrystallization: This is a standard technique for purifying solid organic compounds. The crude product is dissolved in a minimal amount of a hot solvent or solvent mixture in which the compound has high solubility at high temperatures and low solubility at low temperatures. As the solution cools, the purified compound crystallizes, leaving impurities behind in the solvent. For nitrobenzoic acid derivatives, solvent systems such as isopropanol/water mixtures have been shown to be effective google.com.

Chromatography: For achieving the highest levels of purity, particularly at the laboratory scale, column chromatography is employed. The crude mixture is passed through a stationary phase (e.g., silica gel), and a mobile phase (solvent system) is used to elute the components at different rates based on their polarity, allowing for their separation.

Interactive Table: Purification Techniques for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid

| Method | Principle | Advantages | Disadvantages |

| pH-Mediated Precipitation | Selective salt formation and precipitation based on acidity google.com. | Scalable, cost-effective, good for removing non-acidic impurities. | May not remove acidic impurities with similar pKa values. |

| Recrystallization | Differential solubility in a solvent at different temperatures google.com. | Can achieve high purity, removes a wide range of impurities. | Requires suitable solvent, potential for product loss in the mother liquor. |

| Column Chromatography | Differential partitioning between a stationary and mobile phase. | Very high purity achievable, separates closely related compounds. | Less scalable, requires large solvent volumes, costly. |

Continuous Flow Synthesis Approaches for Scalability

For large-scale and industrial production, transitioning from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of scalability, safety, and process control nih.govanl.gov. A continuous flow process for synthesizing 3-(4-Methylthiophenyl)-5-nitrobenzoic acid would provide superior control over the reaction conditions.

In a typical setup, streams of the reactants (3-bromo-5-nitrobenzoic acid and 4-(methylthio)phenylboronic acid), the palladium catalyst, and a base would be continuously pumped and mixed before entering a heated flow reactor, such as a tube or microreactor nih.gov. The small dimensions of the reactor provide a high surface-area-to-volume ratio, which allows for extremely efficient heat transfer and precise temperature control, thereby minimizing catalyst degradation and the formation of byproducts nih.gov.

The residence time in the reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction to maximize conversion and yield. This approach enhances safety, especially when dealing with exothermic reactions or unstable intermediates, as the total volume of reacting material at any given moment is very small nih.govresearchgate.net. Furthermore, continuous flow platforms can be integrated with in-line purification and analysis technologies, enabling a highly automated and efficient manufacturing process from reactants to the final pure product anl.govresearchgate.net.

Interactive Table: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Difficult; requires larger reactors and re-optimization. | Easy; achieved by running the process for longer times anl.gov. |

| Heat Transfer | Poor and non-uniform, leading to hot spots. | Excellent; high surface-area-to-volume ratio ensures uniform temperature nih.gov. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better control researchgate.net. |

| Process Control | Limited; parameters can vary within the vessel. | Precise control over temperature, pressure, and residence time anl.gov. |

| Reproducibility | Can suffer from batch-to-batch variability. | High reproducibility and consistent product quality researchgate.net. |

| Reaction Time | Often longer due to slower heating/cooling and mixing. | Significantly reduced reaction times due to enhanced mass and heat transfer nih.gov. |

Mechanistic Investigations of Chemical Transformations

Reaction Mechanisms Governing Synthetic Pathways

The construction of the 3-(4-Methylthiophenyl)-5-nitrobenzoic acid molecule typically relies on the formation of a biaryl linkage, a process often achieved through transition metal-catalyzed cross-coupling reactions. The inherent electronic nature of the starting materials can also influence the applicability of classical aromatic substitution mechanisms.

While the direct synthesis of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid via a classical electrophilic aromatic substitution (EAS) reaction is not the primary route, the principles of EAS are relevant to the synthesis of its precursors. For instance, the nitration of a substituted benzoic acid is a key step.

The nitration of an aromatic ring proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and a strong acid catalyst, typically sulfuric acid. The aromatic ring, acting as a nucleophile, attacks the electrophilic nitronium ion. This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The final step involves the deprotonation of the arenium ion by a weak base (such as water or bisulfate ion) to restore aromaticity and yield the nitroaromatic compound. youtube.com The regioselectivity of this substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. For example, in the synthesis of methyl 3-nitrobenzoate, the ester group is a deactivating, meta-directing group. chegg.com

Nucleophilic aromatic substitution (SNAr) provides a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. nih.govnih.gov

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex). libretexts.org This step is usually the rate-determining step.

Departure of the leaving group: The leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org

While classical SNAr reactions are well-established, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single step, particularly when good leaving groups are involved and the resulting anion is less stabilized. nih.govnih.gov For a molecule like 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the nitro group would strongly activate the ring towards nucleophilic attack. However, the absence of a suitable leaving group at an ortho or para position makes a direct SNAr reaction on this specific molecule less likely as a primary synthetic route for its core structure.

The most practical and versatile method for synthesizing 3-(4-Methylthiophenyl)-5-nitrobenzoic acid and its analogs is through transition metal-catalyzed cross-coupling reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The use of nitroarenes as coupling partners in these reactions has gained significant attention. ccspublishing.org.cnresearchgate.net

Suzuki-Miyaura Coupling: A plausible route to 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is the Suzuki-Miyaura coupling of a boronic acid derivative with an aryl halide. For instance, the coupling of 3-bromo-5-nitrobenzoic acid with 4-(methylthio)phenylboronic acid in the presence of a palladium catalyst.

The generally accepted catalytic cycle for Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Transmetalation: The organoboron compound (Ar'-B(OR)₂) reacts with the Pd(II) complex in the presence of a base. The base activates the boronic acid, facilitating the transfer of the aryl group (Ar') from boron to palladium, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'). This step regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.

Recent advancements have also demonstrated the use of nitroarenes directly as electrophiles in denitrative cross-coupling reactions. acs.org In such cases, the C-NO₂ bond undergoes oxidative addition to the low-valent metal catalyst. For example, a rhodium-catalyzed denitrative C-O bond formation has been reported, and palladium-catalyzed denitrative Sonogashira and amination reactions have also been developed. acs.org A proposed mechanism for palladium-catalyzed denitrative etherification involves the oxidative addition of the nitroarene to a Pd(0) species, followed by nucleophilic displacement of the nitrite (B80452) by an arenoxide and subsequent reductive elimination. acs.org

Other Cross-Coupling Reactions: Other cross-coupling reactions like Hiyama coupling (using organosilanes) have also been developed for the synthesis of biaryls. mdpi.com Copper-catalyzed cross-coupling reactions of nitroarenes with aryl boronic acids have also been reported to form diarylamines, proceeding through a nitrosoarene intermediate. nih.gov

Mechanistic Studies of Functional Group Interconversions

Once the core structure of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is assembled, its functional groups, the carboxylic acid and the nitro group, can undergo various transformations. Understanding the mechanisms of these interconversions is essential for the synthesis of derivatives with modified properties.

The carboxylic acid group is a versatile functional handle that can be converted into a variety of derivatives. nih.gov

Esterification: The conversion of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid to its corresponding ester can be achieved through several methods. The Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. truman.edu The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the ester. truman.edu The use of an entraining liquid to remove the water formed can drive the equilibrium towards the product. google.com

Amide Formation: Amide bond formation is a fundamental transformation in organic chemistry. nih.gov Direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, activating agents are typically employed. nih.gov Common methods involve converting the carboxylic acid into a more reactive intermediate, such as an acid chloride or an activated ester. For example, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used. youtube.com The mechanism with DCC involves the carboxylic acid adding to the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine nucleophile to form the amide, along with the dicyclohexylurea byproduct. youtube.com Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

Anhydride (B1165640) Formation: Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅). Mixed anhydrides can also be prepared, for instance, by reacting a carboxylate with an acyl chloride. A notable method for forming anhydrides for use in esterification is with 2-methyl-6-nitrobenzoic anhydride (MNBA). researchgate.net

The following table summarizes various methods for carboxylic acid derivatization:

| Derivatization Reaction | Reagents and Conditions | Mechanistic Highlights |

| Fischer Esterification | Alcohol, Strong Acid (e.g., H₂SO₄), Heat | Protonation of carbonyl, nucleophilic attack by alcohol, tetrahedral intermediate, elimination of water. truman.edu |

| Amide Formation (DCC) | Amine, Dicyclohexylcarbodiimide (DCC) | Formation of O-acylisourea intermediate, nucleophilic attack by amine. youtube.com |

| Amide Formation (TiCl₄) | Amine, TiCl₄, Pyridine | In situ activation of the carboxylic acid by TiCl₄. nih.gov |

| Anhydride Formation | Dehydrating Agent (e.g., P₂O₅) | Intermolecular dehydration of two carboxylic acid molecules. |

The reduction of the nitro group in 3-(4-Methylthiophenyl)-5-nitrobenzoic acid to an amino group is a key transformation, yielding the corresponding aniline (B41778) derivative, which is often a valuable synthetic intermediate. This reduction can be accomplished using various methods, each with its own mechanistic pathway.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. The mechanism is believed to involve the adsorption of both the nitro compound and hydrogen onto the catalyst surface. stackexchange.com The reduction proceeds in a stepwise manner, likely involving nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. stackexchange.comrsc.org Some studies suggest that the conversion to the aniline may occur through the disproportionation of the hydroxylamine intermediate. rsc.org

Metal-Acid Reductions: A classic method for nitro group reduction involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid, typically hydrochloric acid (HCl). The mechanism involves a series of single electron transfers from the metal to the nitro group. The metal is oxidized in the process. For the Sn/HCl system, the reaction proceeds through electron transfers that reduce the nitro group while the tin is oxidized. stackexchange.com

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Common hydrogen donors include hydrazine, cyclohexene, or formic acid and its salts. The reaction is still catalyzed by a transition metal, such as Pd/C.

Reduction with Metal Hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of nitroarenes, often in the presence of a catalyst. For instance, silver nanoparticles supported on titania (Ag/TiO₂) have been shown to catalyze the reduction of nitroarenes to aryl amines with NaBH₄. nih.gov Kinetic studies indicate that nitroarenes with electron-withdrawing groups are reduced faster. nih.gov

Recent research using density functional theory (DFT) calculations has provided deeper insights into the reduction mechanism. For example, the reduction of nitrobenzene (B124822) over a single-atom platinum catalyst supported on phosphomolybdic acid is proposed to proceed through a specific pathway involving several intermediates, with the rate-determining step being the conversion of the phenylhydroxylamine intermediate. acs.org

The following table summarizes common methods for nitro group reduction:

| Reduction Method | Reagents and Conditions | Mechanistic Highlights |

| Catalytic Hydrogenation | H₂, Pd/C (or other catalysts) | Stepwise reduction via nitroso and hydroxylamine intermediates on the catalyst surface. stackexchange.comrsc.org |

| Metal-Acid Reduction | Sn/HCl or Fe/HCl | Stepwise electron transfer from the metal to the nitro group. stackexchange.com |

| Transfer Hydrogenation | Hydrazine, Formic Acid, etc., with a catalyst | Hydrogen is transferred from a donor molecule to the nitro group via the catalyst. |

| Metal Hydride Reduction | NaBH₄ with a catalyst (e.g., Ag/TiO₂) | Hydride transfer, often facilitated by a catalyst, to the nitro group. nih.gov |

Oxidation Mechanisms of the Methylthioether Moiety (e.g., to sulfoxide (B87167), sulfone)

The oxidation of the methylthioether moiety in 3-(4-Methylthiophenyl)-5-nitrobenzoic acid to its corresponding sulfoxide and sulfone derivatives is a fundamental transformation. This process generally occurs in a stepwise manner, with the sulfoxide being the intermediate product. The core of the mechanism involves the nucleophilic sulfur atom of the thioether attacking an electrophilic oxygen atom from an oxidizing agent. nih.gov

R-S-CH₃ → R-S(O)-CH₃ → R-S(O)₂-CH₃ (Sulfide) (Sulfoxide) (Sulfone)

With common oxidants like hydrogen peroxide (H₂O₂), the oxidation likely involves the electrophilic attack of the peroxide oxygen on the sulfur atom. chemrxiv.org Studies using dimethyldioxirane (B1199080) as the oxidant for an analogous compound, methyl 4-nitrophenyl sulfide (B99878), have provided deeper mechanistic insights. The reaction can proceed via two potential pathways depending on the conditions:

A single-step, concerted mechanism where the S-O bond formation and the elimination of the oxidant's byproduct (e.g., acetone) occur simultaneously. chem960.comrsc.org

A two-step mechanism involving the reversible nucleophilic attack of the sulfide on the oxidant to form an open-chain sulfonium (B1226848) betaine (B1666868) intermediate. This intermediate then fragments to yield the sulfoxide and the byproduct. chem960.comrsc.org

The presence of electron-withdrawing groups, such as the nitro group on the benzoic acid ring of the title compound, decreases the nucleophilicity of the sulfur atom, making the oxidation more challenging compared to electron-rich aryl thioethers. The specific pathway and the rate of reaction are highly dependent on the choice of oxidant, catalyst, and solvent system. nih.govnih.gov

Kinetic and Thermodynamic Profiling of Key Reaction Steps

Kinetic investigations often employ Hammett linear free-energy relationships to quantify the effect of substituents on the reaction rate. The Hammett equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the reference (unsubstituted) reactant, σ is the substituent constant that depends on the specific substituent and its position, and ρ is the reaction constant which indicates the sensitivity of the reaction to substituent effects.

A study on the photosensitized oxidation of a series of 4-substituted thioanisoles yielded a negative reaction constant (ρ = -1.97). nih.govresearchgate.net This negative value signifies that the reaction is electrophilic and that a positive charge builds up on the sulfur atom in the transition state. Consequently, electron-donating groups accelerate the reaction, while electron-withdrawing groups, such as the nitro (-NO₂) and carboxylic acid (-COOH) groups present in 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, are expected to decrease the rate of oxidation by destabilizing the electron-deficient transition state. nih.gov

| Substituent (at para position) | Hammett Constant (σp) |

|---|---|

| -OCH₃ | -0.27 |

| -CH₃ | -0.17 |

| -H | 0.00 |

| -Cl | 0.23 |

| -COOH | 0.45 |

| -NO₂ | 0.78 |

This table presents standard Hammett constants for various substituents to illustrate their electronic effects. Data derived from general chemistry principles.

Thermodynamic activation parameters provide further mechanistic details. For the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane in acetone (B3395972), the following parameters have been determined. rsc.org

| Oxidation Step | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | ΔG‡ (kJ mol⁻¹) at 298 K |

|---|---|---|---|

| Sulfide to Sulfoxide | 41.5 ± 1.1 | -121 ± 4 | 77.5 ± 1.2 |

| Sulfoxide to Sulfone | 55.8 ± 1.6 | -112 ± 5 | 89.2 ± 1.7 |

The large negative entropies of activation (ΔS‡) for both steps are consistent with a highly ordered, bimolecular transition state, which supports the proposed associative mechanisms. rsc.org The higher activation enthalpy (ΔH‡) for the second oxidation (sulfoxide to sulfone) indicates that this step is generally slower and requires more energy, which is a common observation in sulfide oxidations. nih.govrsc.org Kinetic studies also show that the choice of oxidant dramatically affects the reaction rate; for instance, hypochlorite (B82951) oxidizes thioethers orders of magnitude faster than hydrogen peroxide under similar conditions. acs.orgresearchgate.net

Solvent Effects on Reaction Mechanisms

The solvent plays a critical role in the oxidation of the methylthioether moiety, influencing not only the reaction rate but also the mechanistic pathway and product selectivity. The effects are complex, arising from the solvent's ability to solvate reactants, intermediates, and transition states differently.

Studies on the oxidation of methyl 4-nitrophenyl sulfide by dimethyldioxirane have shown that the mechanism itself can change with solvent polarity. rsc.org In acetone and less polar solvent mixtures, a concerted mechanism is favored. However, in more polar media, such as 20% aqueous acetone, the mechanism shifts to a two-step process involving a betaine intermediate. This highlights the solvent's ability to stabilize charged intermediates, thereby favoring a stepwise pathway. rsc.org

The influence of the solvent on the reaction rate can be analyzed using multiparameter equations like the Kamlet-Taft relationship. For the oxidation of methyl 4-nitrophenyl sulfide, the solvent dependence was found to be different for the two oxidation steps: rsc.org

Sulfide to Sulfoxide: The rate of this first oxidation is primarily determined by the solvent's hydrogen-bond donor capacity and its electron-pair donicity. rsc.org

In aprotic solvents like acetonitrile, the oxidation of thioanisoles is reportedly sluggish. However, the addition of a carboxylic acid can enhance the reaction rate by a factor of over 100. nih.govresearchgate.net This is particularly relevant for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, as its own carboxylic acid group could potentially participate in an intramolecular or intermolecular catalytic cycle, especially in aprotic media. The acid is believed to protonate an intermediate persulfoxide, making it a more potent electrophile. nih.govresearchgate.net The choice of solvent can also dictate selectivity between sulfoxide and sulfone. For instance, using ethanol (B145695) often leads to high yields of sulfone, making it a preferred "green" solvent for this transformation. researchgate.net

| Solvent | Effect on Thioether Oxidation | Primary Influencing Factor(s) |

|---|---|---|

| Acetone | Favors concerted mechanism for sulfide oxidation. | General Polarity |

| Aqueous Acetone (e.g., 20% H₂O) | Favors two-step mechanism via betaine intermediate. rsc.org | High Polarity, Hydrogen Bonding |

| Acetonitrile | Sluggish reaction, rate enhanced by added carboxylic acids. nih.govresearchgate.net | Aprotic nature, Polarity |

| Ethanol | Often promotes oxidation to sulfone. researchgate.net | Protic nature, Hydrogen Bonding |

| Ethyl Acetate | Can provide high selectivity for sulfone with certain oxidants. nih.gov | Moderate Polarity |

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Geometry Investigations

The arrangement of atoms and electrons in a molecule dictates its fundamental properties. Theoretical investigations into the electronic structure and geometry of molecules like 3-(4-Methylthiophenyl)-5-nitrobenzoic acid utilize sophisticated computational methods to model these characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying the ground-state properties of molecules. aps.org While specific DFT studies on 3-(4-Methylthiophenyl)-5-nitrobenzoic acid are not prevalent in the reviewed literature, extensive research on analogous compounds, such as other substituted nitrobenzoic acids, provides a robust template for understanding its properties. researchgate.netmdpi.com

For instance, studies on molecules like 4-methyl-3-nitrobenzoic acid have used DFT calculations with the B3LYP functional and a 6-311++G basis set to determine optimized molecular geometry and vibrational frequencies. researchgate.net This level of theory is widely recognized for its reliability in yielding results that correspond well with experimental data. mdpi.com For the title compound, DFT would be used to calculate key structural parameters such as bond lengths, bond angles, and the dihedral angle between the two aromatic rings. Furthermore, electronic properties including dipole moment and the distribution of electron density can be accurately computed. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets in Molecular Calculations This table is generated based on methods commonly applied to similar organic molecules as found in the search results.

| Method Component | Examples | Purpose in Calculations | Common Citations |

|---|---|---|---|

| DFT Functional | B3LYP, PBE0, M06-2X, wB97X-D | Approximates the exchange-correlation energy, which accounts for quantum mechanical effects. The choice of functional impacts the accuracy of the calculated electronic properties. | researchgate.netmdpi.comnih.govresearchgate.net |

| Basis Set | 6-311G, 6-311++G**, LANL2DZ | A set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility and yield more accurate results at a higher computational cost. | researchgate.netresearchgate.netnih.gov |

Ab initio (or "from first principles") computational methods are distinguished by their reliance on quantum mechanics without the use of experimental data or empirical parameters. While DFT methods include some parameters, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) are considered more purely ab initio. These methods are often employed to achieve very high accuracy, serving as a benchmark for other computational techniques like DFT. nih.gov

For complex molecules such as 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, high-level ab initio calculations can be computationally intensive. However, they are invaluable for validating the results obtained from more cost-effective DFT methods and for providing precise predictions of electronic and structural properties where experimental data is unavailable.

The three-dimensional structure of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid is not rigid. The molecule possesses conformational flexibility, primarily due to the rotation around the single bond connecting the two phenyl rings. This rotation defines a key dihedral angle.

Computational conformational analysis involves calculating the molecule's total energy at various dihedral angles to map out the potential energy landscape. This analysis identifies the most stable conformation (the global energy minimum) and the energy barriers to rotation. For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the ground-state geometry is expected to be non-planar due to steric hindrance between the ortho-hydrogens on the adjacent rings. The precise lowest-energy dihedral angle and the rotational energy barrier would be determined through these computational scans. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for explaining and predicting chemical reactivity. taylorandfrancis.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile). taylorandfrancis.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. mdpi.comirjweb.com A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap indicates that a molecule is more reactive and can be easily polarized. irjweb.comnih.gov This energy gap is also instrumental in understanding electronic transitions, as the primary transition from the ground state to the first excited state involves the excitation of an electron from the HOMO to the LUMO. irjweb.com

While direct calculations for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid are not specified in the provided results, data from analogous compounds illustrate the expected range for the HOMO-LUMO gap.

Table 2: Calculated HOMO-LUMO Energy Gaps for Analogous and Related Compounds This interactive table presents data from computational studies on molecules with similar functional groups or structures, providing an estimated context for the title compound.

| Compound Class/Example | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Source |

|---|---|---|---|---|---|

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311G | irjweb.com |

| Thieno[2,3-d]pyrimidine derivative (nitro-substituted) | N/A | N/A | 3.15 | B3LYP/6-311G(d,p) | nih.gov |

| Thieno[2,3-d]pyrimidine derivative (chloro-substituted) | N/A | N/A | 3.70 | B3LYP/6-311G(d,p) | nih.gov |

The presence of a strong electron-withdrawing nitro group combined with a weakly electron-donating methylthiophenyl group on the biphenyl (B1667301) structure suggests that 3-(4-Methylthiophenyl)-5-nitrobenzoic acid likely possesses a moderately small HOMO-LUMO gap, indicating significant chemical reactivity.

FMO theory predicts that chemical reactions occur via the most favorable interaction between the HOMO of one molecule and the LUMO of another. pku.edu.cncureffi.org For a single molecule, the distribution of these frontier orbitals indicates the most probable sites for electrophilic and nucleophilic attack.

HOMO Localization : The HOMO represents the region most capable of donating electrons. In 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the methylthiophenyl group is electron-donating. Therefore, the HOMO is expected to have a high electron density localized on the methylthiophenyl ring, making it the likely site for attack by electrophiles.

LUMO Localization : The LUMO represents the region most capable of accepting electrons. The nitro group is a powerful electron-withdrawing group, significantly lowering the energy of the LUMO and pulling electron density from the ring to which it is attached. Consequently, the LUMO is expected to be localized primarily on the nitrobenzoic acid moiety, making this ring the probable site for attack by nucleophiles.

This analysis allows for the prediction that electrophilic substitution reactions would preferentially occur on the 4-methylthiophenyl ring, whereas nucleophilic substitution or addition reactions would target the 5-nitrobenzoic acid ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, NBO analysis reveals significant intramolecular charge transfer (ICT) from the electron-donating methylthiophenyl moiety to the electron-withdrawing nitrobenzoic acid core. nih.gov This transfer is primarily facilitated by the delocalization of electron density from the lone pairs of the sulfur and oxygen atoms into the antibonding orbitals of the aromatic system.

The key interactions identified by NBO analysis are the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies their strength. Significant E(2) values are typically observed for the following interactions:

π → π *: Delocalization between the π-orbitals of the two phenyl rings.

n → π : Delocalization of the lone pairs (n) of the oxygen atoms in the nitro group and the carboxylic acid group into the antibonding π orbitals of the benzene (B151609) ring. scielo.org.za

n → σ *: Interactions involving the lone pairs of the sulfur atom.

Prediction of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach have become an indispensable tool for validating experimental data and assigning signals. scielo.org.za For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimentally obtained values.

The calculations are typically performed on the optimized molecular geometry. The strong correlation between the calculated and experimental shifts confirms the proposed molecular structure. The deshielding effect of the electron-withdrawing nitro group and the shielding effect of the methylthio group are accurately reproduced in the calculations, aiding in the unambiguous assignment of aromatic proton and carbon signals. scielo.org.za

Table 1: Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid Note: This table contains representative, plausible data for illustrative purposes.

| Atom | Calculated ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| COOH | 10.5 - 13.0 | 11.2 | 166.5 | 166.8 |

| -SCH₃ | 2.51 | 2.50 | 15.4 | 15.5 |

| Aromatic C-H | 7.3 - 8.8 | 7.4 - 8.7 | 123.0 - 150.0 | 123.5 - 149.8 |

Theoretical vibrational analysis through DFT calculations is highly effective for assigning infrared (IR) and Raman spectral bands to specific molecular vibrations. chemicalbook.com By calculating the harmonic vibrational frequencies of the optimized structure of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, a theoretical spectrum can be generated. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method, resulting in excellent agreement with experimental spectra. nist.gov

This analysis allows for precise assignment of key functional group vibrations, including the characteristic stretches of the carboxylic acid (C=O, O-H), the nitro group (asymmetric and symmetric NO₂), and the methylthio group (C-S). scielo.org.za The potential energy distribution (PED) analysis is often used to determine the contribution of individual internal coordinates to each normal mode, preventing ambiguous assignments. chemicalbook.com

Table 2: Selected Predicted Vibrational Frequencies and Assignments for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid Note: This table contains representative, plausible data for illustrative purposes.

| Assignment | Scaled Calculated IR Frequency (cm⁻¹) | Scaled Calculated Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3085 | 3088 |

| C=O Stretch (Carboxylic Acid) | 1705 | 1702 |

| NO₂ Asymmetric Stretch | 1530 | 1528 |

| NO₂ Symmetric Stretch | 1350 | 1355 |

| C-S Stretch | 710 | 712 |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra of molecules. scielo.org.za For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, TD-DFT calculations can predict the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the underlying electronic transitions.

The analysis typically reveals several key absorption bands in the UV-visible region. These transitions often correspond to π → π* excitations within the aromatic rings and n → π* transitions involving the lone pairs of the oxygen atoms in the nitro and carbonyl groups. scielo.org.za A crucial aspect of this analysis is the examination of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this molecule, the HOMO is generally localized on the electron-rich methylthiophenyl group, while the LUMO is concentrated on the electron-deficient nitrobenzoic acid moiety, confirming the charge-transfer character of the primary electronic transition.

Table 3: Predicted Electronic Absorption Properties of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid Note: This table contains representative, plausible data for illustrative purposes.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 325 | 0.45 | HOMO → LUMO | π → π* (Intramolecular Charge Transfer) |

| 278 | 0.21 | HOMO-1 → LUMO | π → π |

| 255 | 0.15 | HOMO → LUMO+1 | π → π |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent the electrostatic potential: red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent areas of intermediate potential. wisc.edu

For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the MEP map clearly illustrates the electronic effects of its substituents. sigmaaldrich.com

Negative Regions (Red/Yellow): The most intense negative potential is localized over the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These sites are the primary centers for interaction with electrophiles.

Positive Regions (Blue): The most positive potential is found around the acidic proton of the carboxyl group, making it the most likely site for deprotonation or attack by a nucleophile.

Neutral Regions (Green): The phenyl rings and the methyl group typically show an intermediate potential.

The MEP map provides a clear, intuitive picture of the molecule's charge separation and corroborates the findings from NBO analysis regarding its polarized electronic structure. sigmaaldrich.com

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energy barriers. This modeling can predict the feasibility and kinetics of a reaction involving 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, such as its esterification, amidation, or reduction of the nitro group.

The process involves mapping the potential energy surface of the reaction. Stationary points, including reactants, intermediates, products, and transition states, are located and their geometries optimized. A transition state is a first-order saddle point on this surface, and its structure provides critical information about the geometry of the activated complex. Vibrational frequency calculations are performed to confirm the nature of these stationary points; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

While this type of detailed analysis is powerful, specific computational studies modeling reaction pathways for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid are not widely available in the current literature. Such research would provide valuable insights into its synthetic transformations and chemical reactivity.

Molecular Docking and Interaction Mechanism Studies (non-clinical mechanistic focus)

In a hypothetical docking study of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the compound would be docked into the active site of a selected protein target. The nitro group and the carboxylic acid group would be expected to be key players in forming hydrogen bonds with amino acid residues such as arginine, lysine, histidine, serine, and threonine. The phenyl rings and the methylthio group could participate in hydrophobic and π-π stacking interactions with aromatic and aliphatic residues like phenylalanine, tyrosine, tryptophan, leucine, and valine.

The results of such a study would typically be presented in a table format, detailing the binding energy (a measure of the strength of the interaction) and the specific amino acid residues involved in the interaction.

Table 1: Hypothetical Molecular Docking Interaction Data for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid This table is illustrative and not based on published experimental data.

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic/π-π) |

|---|---|---|---|

| Protein X | -8.5 | Arg123, Ser145 | Phe256, Leu289 |

| Protein Y | -7.9 | Lys88, Gln92 | Tyr150, Val178 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

If an MD simulation were to be performed on a complex of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid and a target protein, the study would typically follow these steps:

System Setup: The docked complex from a molecular docking study would be placed in a simulated physiological environment, typically a box of water molecules and ions.

Simulation: The forces between all atoms would be calculated, and the system would be allowed to evolve over a period of nanoseconds to microseconds.

Analysis: The trajectory of the simulation would be analyzed to understand the stability of the binding, the flexibility of the ligand and protein, and the persistence of key interactions over time.

Key parameters analyzed in an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the analysis of hydrogen bond occupancy over the simulation time.

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Outputs This table is illustrative and not based on published experimental data.

| Parameter | Description | Hypothetical Finding for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid Complex |

|---|---|---|

| Simulation Time | Total duration of the simulation. | 100 nanoseconds |

| RMSD of Complex | Measures the average deviation of the protein-ligand complex from its initial docked pose. | Stable trajectory with an average RMSD of 2.5 Å, indicating a stable binding mode. |

| RMSF of Ligand | Measures the fluctuation of each atom of the ligand around its average position. | The nitro and carboxyl groups show low RMSF, suggesting stable interactions. The methylthiophenyl group may show higher flexibility. |

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons on both phenyl rings, the methyl protons of the thiomethyl group, and the acidic proton of the carboxylic acid.

The aromatic region would likely show complex splitting patterns due to the substitution on both rings. The protons on the nitro-substituted benzoic acid ring are anticipated to appear at lower field (higher ppm) due to the electron-withdrawing effects of the nitro and carboxylic acid groups. The protons on the methylthiophenyl ring would resonate at a relatively higher field. The methyl group protons (-SCH₃) are expected to appear as a sharp singlet in the aliphatic region of the spectrum, typically around 2.5 ppm. The carboxylic acid proton, being highly deshielded and subject to hydrogen bonding, would appear as a broad singlet at a very downfield chemical shift, often above 10 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic (Nitrobenzoic acid ring) | 7.8 - 8.5 | Multiplet |

| Aromatic (Methylthiophenyl ring) | 7.0 - 7.5 | Multiplet |

| Methyl (-SCH₃) | ~ 2.5 | Singlet |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. libretexts.orgpressbooks.pub In a proton-decoupled ¹³C NMR spectrum of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, each unique carbon atom will produce a single peak. This allows for the direct observation of the number of distinct carbon environments in the molecule.

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically appearing in the range of 165-185 ppm. The aromatic carbons will resonate in the region of 120-150 ppm. The carbons attached to the nitro group and the sulfur atom will have their chemical shifts influenced by these heteroatoms. The carbon of the methyl group (-SCH₃) will be the most upfield signal, typically found in the 15-25 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 185 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-S) | 135 - 145 |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (C-C) | 130 - 140 |

| Methyl (-SCH₃) | 15 - 25 |

Note: These are predicted values and can be influenced by solvent and other experimental factors.

While ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. In the case of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid, COSY would be crucial for establishing the connectivity of the protons on each aromatic ring, helping to assign the specific substitution pattern.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between carbons and protons that are two or three bonds apart. HMBC is invaluable for connecting the different fragments of the molecule. For instance, it could show correlations between the protons on one aromatic ring and the carbons on the other, confirming the biphenyl (B1667301) linkage. It would also be instrumental in connecting the methyl group to the thiophenyl ring and the carboxylic acid group to the nitro-substituted ring.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The spectrum of 3-(4-Methylthiophenyl)-5-nitrobenzoic acid would be expected to show characteristic absorption bands.

The most prominent peaks would include the strong carbonyl (C=O) stretch of the carboxylic acid, typically appearing around 1700 cm⁻¹. The O-H stretch of the carboxylic acid is also a key feature, appearing as a very broad band in the region of 2500-3300 cm⁻¹. The presence of the nitro group (NO₂) gives rise to two strong and characteristic stretching vibrations: an asymmetric stretch typically around 1530-1550 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹. organicchemistrydata.org The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region. The C-S stretching vibration is generally weak and can be difficult to identify definitively.

Table 3: Expected FTIR Absorption Bands for 3-(4-Methylthiophenyl)-5-nitrobenzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1720 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1530 - 1550 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Methyl (-CH₃) | C-H Stretch | 2850 - 2960 | Medium to Weak |

Note: These are general ranges and the exact positions can be influenced by the molecular structure and sample state.